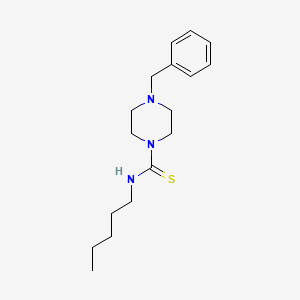

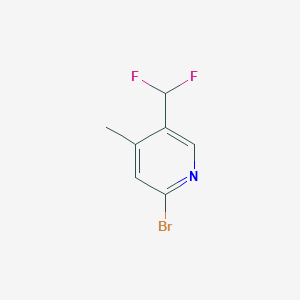

![molecular formula C22H18N2O4 B2986546 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922131-58-6](/img/structure/B2986546.png)

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

Research has demonstrated that compounds related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide are valuable synthons for the construction of novel heterocyclic compounds. These synthons facilitate the regiospecific annulation of a variety of five- and six-membered heterocycles, contributing significantly to the field of heterocyclic chemistry by enabling the efficient synthesis of complex molecules with potential biological activities (Kumar, Ila, & Junjappa, 2007).

Pharmacological Research

In pharmacological contexts, related dibenzo[b,f][1,4]oxazepine derivatives have been studied for their interactions with various receptors, highlighting their potential as pharmacologically active agents. For example, certain dibenzo[b,f][1,4]oxazepine and dibenzo[b,e]oxepine derivatives have shown high affinity to histamine receptors and aminergic GPCRs, suggesting their utility in designing receptor-selective drugs (Naporra et al., 2016).

Enantioselective Synthesis

Catalytic enantioselective reactions involving cyclic imines, such as dibenzo[b,f][1,4]oxazepines, are critical for synthesizing chiral molecules. These methodologies have facilitated the creation of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, showcasing the compound's utility in asymmetric synthesis and the development of enantioselective catalytic processes (Munck et al., 2017).

Neuroprotective Properties

Some derivatives of dibenzo[b,f][1,4]oxazepine have been investigated for their neuroprotective properties, particularly in models relevant to Parkinson's disease. These studies highlight the compound's potential in neuropharmacology and the development of treatments for neurodegenerative disorders (Waldmeier, Spooren, & Hengerer, 2000).

Molecular Design and Drug Discovery

Research into dibenzo[b,f][1,4]oxazepine derivatives contributes to drug discovery by providing insights into the structural requirements for receptor binding and activity. These findings are instrumental in guiding the design of new therapeutic agents with improved efficacy and selectivity for their targets (Ren, Wang, & Liu, 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . Inhibition of this receptor can have various effects on the body, depending on the specific physiological context. In general, it can lead to reduced dopamine signaling, which can affect mood, behavior, and other neurological processes .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the perception of pleasure. Disruptions in these pathways have been implicated in several neurological and psychiatric disorders .

Pharmacokinetics

Like many other drugs that target cns receptors, it is likely to cross the blood-brain barrier and be metabolized by the liver .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which the Dopamine D2 receptor is inhibited. In general, it can lead to changes in neuronal firing patterns and neurotransmitter release, which can ultimately affect behavior and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its binding to the Dopamine D2 receptor. Additionally, the presence of other drugs or substances can influence its efficacy through drug-drug interactions .

Eigenschaften

IUPAC Name |

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-24-18-9-5-6-10-20(18)28-19-12-11-15(13-17(19)22(24)26)23-21(25)14-27-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXSXROYZSZJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

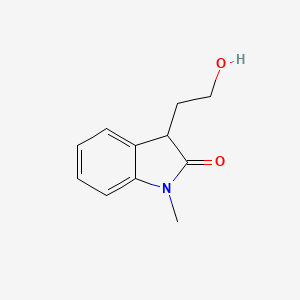

![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2986466.png)

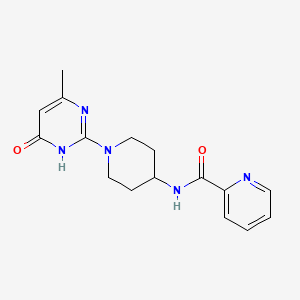

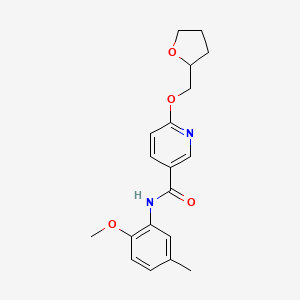

![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)

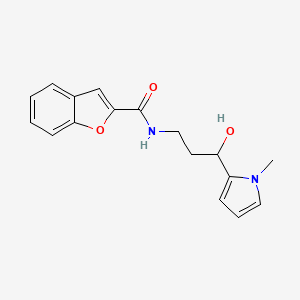

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)

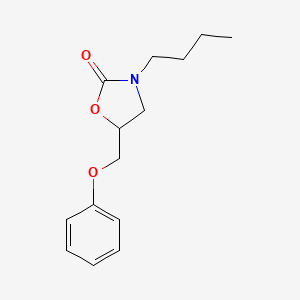

![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)

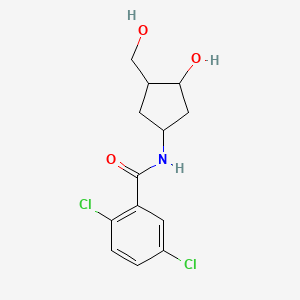

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)